bicyclo-PGEM

Description

Bicyclo-PGEM (11-deoxy-13,14-dihydro-15-keto-11β,16ε-cyclo-PGE2) is a stable degradation product of the unstable prostaglandin E2 (PGE2) metabolite, PGEM (13,14-dihydro-15-keto-PGE2). PGE2 plays critical roles in inflammation, labor initiation, and vascular regulation, but its rapid metabolism and short half-life (<5 minutes) in plasma make direct measurement unreliable . This compound forms spontaneously under alkaline conditions, circumventing PGEM’s instability and enabling accurate quantification of PGE2 production via radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) . Its stability and specificity have made it a key biomarker in studies of pregnancy, labor, and inflammatory diseases .

Properties

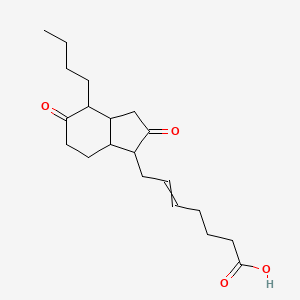

IUPAC Name |

7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCZPIJMGKLVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo-PGEM is synthesized through the alkalinization of plasma, which converts Prostaglandin E2 and its degradation products into the stable bicyclo compound . This process involves the use of a rabbit antiserum against this compound and a radiolabel produced by alkalinization of tritiated Prostaglandin E2 . The reaction conditions are carefully controlled to ensure the stability and accuracy of the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar alkalinization techniques. The process is optimized for high yield and purity, employing advanced chromatographic and extraction methods to isolate the compound . The production is carried out under stringent quality control measures to ensure consistency and reliability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo-PGEM undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction to less oxidized forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that have different functional groups attached .

Scientific Research Applications

Bicyclo-PGEM has a wide range of scientific research applications:

Mechanism of Action

Bicyclo-PGEM exerts its effects by interacting with specific molecular targets and pathways involved in Prostaglandin E2 signaling . It binds to Prostaglandin receptors on cell surfaces, triggering a cascade of intracellular events that modulate inflammation, vasodilation, and other physiological processes . The stability of this compound allows for more accurate studies of these pathways, providing valuable insights into the role of Prostaglandins in health and disease .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

PGEM (13,14-dihydro-15-keto-PGE2)

- Structural Relationship : PGEM is the immediate metabolite of PGE2 but undergoes rapid degradation into bicyclo-PGEM in plasma. Both share the 13,14-dihydro-15-keto backbone but differ in cyclization at the 11β and 16ε positions .

- Measurement Challenges : PGEM’s chemical instability leads to artifactual formation or loss during sample processing, whereas this compound remains stable, allowing reproducible RIA or LC-MS quantification .

- Biological Relevance : PGEM levels correlate with PGE2 production but are rarely measured directly due to instability. This compound is the preferred proxy for clinical studies .

PGFM (13,14-dihydro-15-keto-PGF2α)

- Functional Similarity : Like this compound, PGFM is a stable metabolite of prostaglandin F2α (PGF2α), used to assess PGF2α activity in labor and preterm birth prediction .

- Measurement Specificity: Traditional RIAs for PGFM exhibit cross-reactivity with PGF1α (12.2%), complicating interpretation. In contrast, this compound-specific RIAs show <1% cross-reactivity with other prostanoids .

- Clinical Utility : Both metabolites are elevated during labor, but this compound better predicts preterm labor due to its specificity in reflecting PGE2 dynamics .

6-keto-PGF1α

- Role in Vascular Regulation : A stable metabolite of prostacyclin (PGI2), 6-keto-PGF1α is measured alongside this compound in studies of preeclampsia and hypertension .

- Analytical Overlap : Cross-reactivity in RIAs between 6-keto-PGF1α and other prostaglandins (e.g., PGE1) is common. LC-MS differentiates them but requires costly instrumentation .

Analytical Performance Comparison

Key Research Findings

Labor Prediction: this compound levels in maternal plasma rise significantly during labor (mean: 120 pg/mL vs. 45 pg/mL in non-labor) and correlate with cervical dilation rates . PGFM levels also increase but show wider interindividual variability due to cross-reactivity .

Preterm Birth Risk :

- Elevated this compound (>90 pg/mL) at 28 weeks gestation predicts preterm labor with 78% sensitivity and 85% specificity, outperforming PGFM (65% sensitivity) .

Inflammatory Diseases :

- In rheumatoid arthritis, this compound levels (mean: 200 pg/mL) reflect disease activity more accurately than urinary PGE2 metabolites (r = 0.72 vs. r = 0.54) .

Advantages and Limitations of this compound

- Advantages: Unparalleled stability and specificity in plasma.

- Limitations: Requires alkaline pretreatment of samples, complicating workflow. Limited commercial assay availability compared to PGFM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.